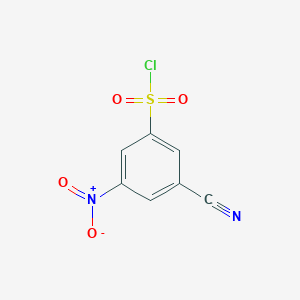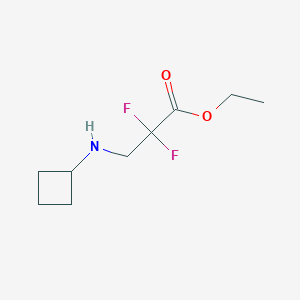
4-Chloro-5-methylthiophen-2-yl hydrogen carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-methylthiophen-2-yl hydrogen carbonate is an organic compound with the molecular formula C6H5ClO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorine atom and a methyl group attached to the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Chloro-5-methylthiophen-2-yl hydrogen carbonate can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chlorothiophene with trichloroacetyl chloride in the presence of aluminum trichloride, followed by hydrolysis to yield the desired product . Another method involves the reaction of thiophene with carbon tetrachloride and an alcohol in the presence of vanadium, iron, or molybdenum catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-methylthiophen-2-yl hydrogen carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
4-Chloro-5-methylthiophen-2-yl hydrogen carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Industry: The compound is used in the production of dyes, optical brighteners, and conducting polymers.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-methylthiophen-2-yl hydrogen carbonate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, derivatives of this compound are used in the synthesis of rivaroxaban, an anticoagulant that inhibits Factor Xa, a key enzyme in the coagulation cascade .
Comparación Con Compuestos Similares
Similar Compounds
5-Chlorothiophene-2-carboxylic acid: Similar in structure but lacks the methyl group.
5-Methyl-2-thiophenecarboxylic acid: Similar but lacks the chlorine atom.
2-Thiophenecarboxylic acid: Lacks both the chlorine and methyl groups.
Uniqueness
4-Chloro-5-methylthiophen-2-yl hydrogen carbonate is unique due to the presence of both chlorine and methyl substituents on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C6H5ClO2S |
|---|---|
Peso molecular |
176.62 g/mol |
Nombre IUPAC |
4-chloro-5-methylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H5ClO2S/c1-3-4(7)2-5(10-3)6(8)9/h2H,1H3,(H,8,9) |
Clave InChI |
QMWGBBDFKNSQIY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(S1)C(=O)O)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(cyclohexylmethoxy)phenyl]acetic Acid](/img/structure/B8657050.png)






![2-[2-chloro-6-[(4-chlorophenyl)methyl]pyrimidin-4-yl]propan-2-ol](/img/structure/B8657095.png)



![2-Ethyl-4-[(4-nitrophenoxy)methyl]-1,3-thiazole](/img/structure/B8657134.png)

